molecular formula C12H13N5O4 B13997462 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl- CAS No. 78582-20-4

7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-

Cat. No.: B13997462
CAS No.: 78582-20-4
M. Wt: 291.26 g/mol
InChI Key: LOUXALRPXGPCFM-UHFFFAOYSA-N
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Description

7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which combines elements of pyrrole, triazole, and pyrimidine. The presence of the ribofuranosyl moiety further enhances its biological relevance, making it a potential candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves the reaction of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides. Another method includes the reaction of aminoiminopyrimidines, which are prepared from the aforementioned carbonitriles, with acid chlorides . These reactions are generally carried out under controlled conditions to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include acid chlorides, hydrazides, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acid hydrazides primarily yields triazolo derivatives, while reactions with acid chlorides produce different substituted pyrimidines .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives varies depending on their specific application. In medicinal chemistry, these compounds often act by inhibiting specific enzymes or interacting with biological targets at the molecular level. The ribofuranosyl moiety plays a crucial role in enhancing their binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its fused ring structure and the presence of the ribofuranosyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

78582-20-4

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

2-(hydroxymethyl)-5-(3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)oxolane-3,4-diol

InChI

InChI=1S/C12H13N5O4/c18-3-7-8(19)9(20)12(21-7)16-2-1-6-10(16)14-5-17-11(6)13-4-15-17/h1-2,4-5,7-9,12,18-20H,3H2

InChI Key

LOUXALRPXGPCFM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1C3=NC=NN3C=N2)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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